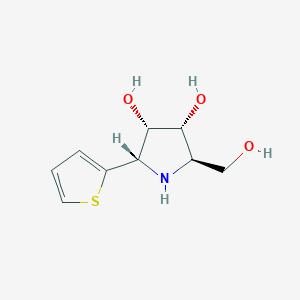
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors. The reaction conditions often include the use of catalysts, specific temperature controls, and protective groups to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thiophen-2-yl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrrolidine ring or the thiophen-2-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrrolidine ring or thiophen-2-yl group.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering new avenues for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and resulting in specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(phenyl)pyrrolidine-3,4-diol
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(furan-2-yl)pyrrolidine-3,4-diol
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(pyridin-2-yl)pyrrolidine-3,4-diol
Uniqueness
Compared to similar compounds, (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol stands out due to the presence of the thiophen-2-yl group. This group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H13NO3S/c11-4-5-8(12)9(13)7(10-5)6-2-1-3-14-6/h1-3,5,7-13H,4H2/t5-,7-,8-,9+/m1/s1 |
InChI Key |
VKZYFNKRQWKPFI-YYNOVJQHSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
Canonical SMILES |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















